2-(5-フルオロピリジン-2-イル)アセトニトリル

概要

説明

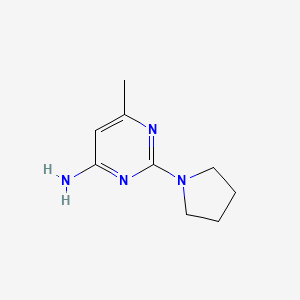

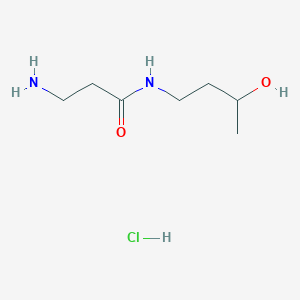

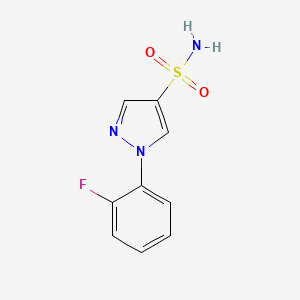

“2-(5-Fluoropyridin-2-YL)acetonitrile” is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “2-(5-Fluoropyridin-2-YL)acetonitrile” can be represented by the InChI code: 1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 .

Physical and Chemical Properties Analysis

“2-(5-Fluoropyridin-2-YL)acetonitrile” is a liquid at room temperature .

科学的研究の応用

フッ素化ピリジンの合成

フッ素化ピリジンは、その独特の物理的、化学的、および生物学的特性により、医薬品化学において重要です。強い電子求引基であるフッ素原子の存在は、芳香族環の塩基性と反応性を変化させます。 2-(5-フルオロピリジン-2-イル)アセトニトリルは、塩素化および臭素化類似体よりも反応性の低い、さまざまなフッ素化ピリジンの合成における前駆体として役立ちます .

農薬開発

改良された特性を持つ新しい農産物を求めて、リード構造にフッ素原子を導入することは、一般的な修飾です。 2-(5-フルオロピリジン-2-イル)アセトニトリルは、アリール環にフッ素含有置換基を持つ化合物の合成に使用できます。これらの化合物は、有効な農薬成分として商業化されています .

製薬研究

医療治療で使用される医薬品の約10%にフッ素原子が含まれています。医薬品化合物へのフッ素の導入は、その代謝安定性と生物活性を大幅に変化させる可能性があります。 2-(5-フルオロピリジン-2-イル)アセトニトリルは、これらのフッ素化医薬品候補の合成における貴重なビルディングブロックです .

放射性医薬品

フッ素-18標識化合物は、がんの診断と研究のための陽電子放出断層撮影(PET)において重要です。 2-(5-フルオロピリジン-2-イル)アセトニトリルは、F-18置換ピリジンの作成に使用できます。これらのピリジンは、がんの局所放射線療法など、さまざまな生物学的用途のためのイメージング剤として役立ちます .

材料科学

材料科学では、フッ素化化合物は、独自の特性を持つ高度な材料の開発に貢献しています。 2-(5-フルオロピリジン-2-イル)アセトニトリルは、フッ素化ピリジン構造の組み込みが必要な材料の合成に関与し、性能を向上させることができます .

触媒

フッ素を含む触媒は、反応性と選択性の向上で知られています。 2-(5-フルオロピリジン-2-イル)アセトニトリルは、フッ素化リガンドの独自の電子効果から恩恵を受ける触媒系の調製に使用できます.

有機合成

この化合物は、より大きな有機分子にフッ素化ピリジン部分(モイエティ)を導入する有機合成にも使用されます。 これらの部分は、得られる化合物の物理的および化学的特性に大きく影響を与える可能性があり、さまざまな有機合成アプリケーションにおいて貴重です .

生物活性研究

2-(5-フルオロピリジン-2-イル)アセトニトリルは、潜在的な生物活性を有する新規複素環化合物の設計と合成に使用されます。 これらの化合物は、さまざまな疾患における治療の可能性について評価されており、新薬の発見に貢献しています .

Safety and Hazards

This compound is classified as potentially hazardous. Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Mode of Action

It is known that fluorinated pyridines, such as 2-(5-fluoropyridin-2-yl)acetonitrile, can interact with various biological targets due to the presence of the fluorine atom .

Biochemical Pathways

Fluorinated pyridines have been shown to interact with various biochemical pathways, potentially affecting cellular processes .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, which may influence its bioavailability .

Result of Action

Fluorinated pyridines have been shown to have unique physical, chemical, and biological properties due to the presence of the fluorine atom .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(5-Fluoropyridin-2-YL)acetonitrile. For instance, the compound’s stability may be affected by temperature and storage conditions . .

生化学分析

Biochemical Properties

2-(5-Fluoropyridin-2-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of 2-(5-Fluoropyridin-2-YL)acetonitrile to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

2-(5-Fluoropyridin-2-YL)acetonitrile influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2-(5-Fluoropyridin-2-YL)acetonitrile can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of 2-(5-Fluoropyridin-2-YL)acetonitrile involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, 2-(5-Fluoropyridin-2-YL)acetonitrile may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . This inhibition can lead to changes in the levels of various metabolites and affect cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Fluoropyridin-2-YL)acetonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(5-Fluoropyridin-2-YL)acetonitrile is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 2-(5-Fluoropyridin-2-YL)acetonitrile can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-(5-Fluoropyridin-2-YL)acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes. For example, high doses of 2-(5-Fluoropyridin-2-YL)acetonitrile have been associated with toxic effects, including liver damage and oxidative stress . It is important to determine the threshold doses that elicit specific biological responses to ensure safe and effective use in research.

Metabolic Pathways

2-(5-Fluoropyridin-2-YL)acetonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can be metabolized into different products, which may have distinct biological activities

Transport and Distribution

The transport and distribution of 2-(5-Fluoropyridin-2-YL)acetonitrile within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 2-(5-Fluoropyridin-2-YL)acetonitrile may localize to specific cellular compartments, affecting its activity and function. The distribution of the compound within tissues can also impact its overall biological effects.

Subcellular Localization

The subcellular localization of 2-(5-Fluoropyridin-2-YL)acetonitrile is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-(5-Fluoropyridin-2-YL)acetonitrile may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-(5-Fluoropyridin-2-YL)acetonitrile is crucial for elucidating its mechanism of action.

特性

IUPAC Name |

2-(5-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZUOWYTUQYRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697146 | |

| Record name | (5-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960371-08-8 | |

| Record name | 5-Fluoro-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960371-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride](/img/structure/B1441578.png)

![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)